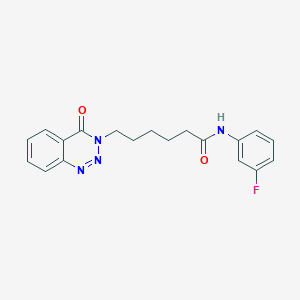![molecular formula C26H23N3O2 B2844721 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097909-52-7](/img/structure/B2844721.png)
2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis
Quinoxaline and its analogs have been investigated for their potential in various chemical reactions . For example, certain quinoxaline derivatives showed promising activity against alpha-glucosidase .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and it has a molar mass of 130.150 g·mol−1 .科学的研究の応用
Application in Colorimetric and Fluorescence Chemosensors
Two C2-symmetrical hexaazatriphenylene derivatives, including a compound related to 2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity for Zn(2+) ions. This selectivity can be visually observed through a color change from colorless to yellow, indicating its potential application in chemical sensing and analysis (Zhang et al., 2013).
Role in Catalytic Behavior and Complex Formation
A derivative of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized for preparing a series of ligands that coordinate with iron(II) and cobalt(II) dichloride, forming complexes. These complexes showed significant catalytic activities for ethylene reactivity, highlighting their potential in industrial catalysis and complex formation (Sun et al., 2007).
Utility in DNA Interaction Studies
Rhenium(I) complexes with ligands including 1-(6-bromopyridin-2-yl)ethan-1-one (related to the compound of interest) were synthesized and characterized. These complexes exhibit binding capabilities with DNA, suggesting their use in DNA interaction studies and potential applications in biochemistry (Varma et al., 2020).
Involvement in Synthesis of Heterocyclic Compounds
A dual system catalyst using piperidine–iodine was reported for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, where a compound similar to this compound was used. This illustrates its relevance in the synthesis of complex heterocyclic compounds, beneficial for pharmaceutical and chemical industries (Alizadeh et al., 2014).
Development of Fluorescent Probes
The compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), related to the compound , has been identified as a promising fluorescent chromophore for estimating protein binding site polarity. This suggests its application in the development of fluorescent probes for biological research (Kudo et al., 2011).
作用機序
The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its intended use. Some quinoxaline derivatives have been found to have antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-HIV, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activity .
将来の方向性
特性
IUPAC Name |
2,2-diphenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-16-15-21(18-29)31-24-17-27-22-13-7-8-14-23(22)28-24/h1-14,17,21,25H,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYMWSFJLTVIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)
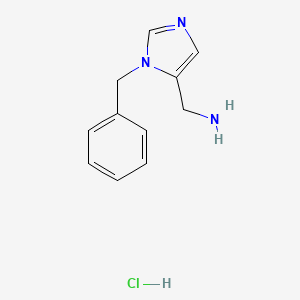
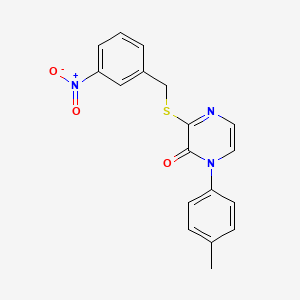
![6-[3-[9-(2,2-Difluoroethyl)purin-6-yl]oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2844642.png)
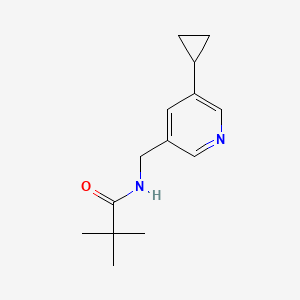
![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)
![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)
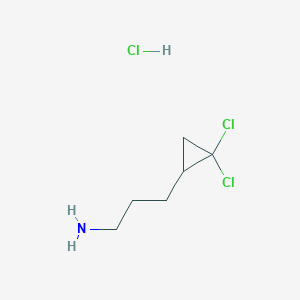
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
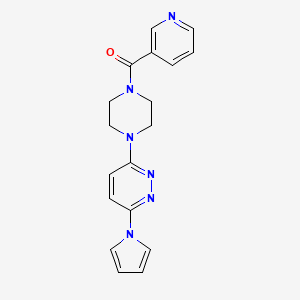
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)
